molecular formula C9H5N2NaO3 B1520647 Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate CAS No. 1193387-87-9

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B1520647
CAS No.: 1193387-87-9
M. Wt: 212.14 g/mol
InChI Key: DDUMDBTXUDBJGO-UHFFFAOYSA-M
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Description

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate: is a chemical compound with the molecular formula C9H5N2O3Na and a molecular weight of 212.13 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with a sodium hydroxide solution. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. The process may involve the use of continuous reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry: Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound has shown potential as an anti-infective agent, exhibiting anti-bacterial, anti-viral, and anti-leishmanial activities .

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases.

Industry: The compound is used in the production of dyes, pigments, and other chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism by which Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and medicinal effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 5-Phenyl-1,2,4-oxadiazole-2-thiol

  • 5-Phenyl-1,3,4-oxadiazole-2-thiol

  • 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness: Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate is unique in its sodium salt form, which enhances its solubility and reactivity compared to its acid counterpart. This makes it more suitable for certain applications, particularly in biological and medicinal contexts.

Properties

IUPAC Name

sodium;5-phenyl-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.Na/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUMDBTXUDBJGO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-87-9
Record name sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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